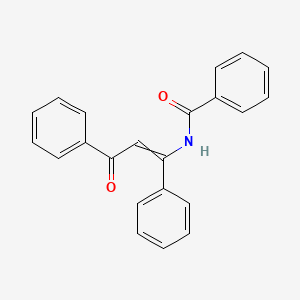![molecular formula C20H16Cl2N3O3P B14269985 4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride CAS No. 135936-62-8](/img/structure/B14269985.png)
4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride is a complex organic compound with significant applications in various fields of science and industry. This compound is characterized by its unique structure, which includes an anilino group, a phosphoryl group, and a benzoyl chloride group. It is known for its reactivity and versatility in chemical synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride typically involves multiple steps, starting with the preparation of intermediate compounds One common method involves the reaction of aniline with phosphoryl chloride to form an intermediate compound, which is then reacted with 4-carbonochloridoylaniline
Industrial Production Methods
In industrial settings, the production of this compound is often carried out in large-scale reactors with precise control over temperature, pressure, and reaction time. The use of catalysts and solvents is common to enhance the reaction efficiency and yield. The purification of the final product is achieved through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoyl chloride group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and alcohols can react with the benzoyl chloride group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of phosphoryl derivatives, while reduction can produce various aniline derivatives.
Applications De Recherche Scientifique
4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride involves its interaction with molecular targets through its reactive functional groups. The phosphoryl group can participate in phosphorylation reactions, while the benzoyl chloride group can undergo nucleophilic substitution. These interactions can affect various molecular pathways and processes, depending on the specific context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Amino benzoyl chloride
- 4-(Chloromethyl)benzoyl chloride
- 4-(Dimethylamino)benzoyl chloride
Uniqueness
4-[[Anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride is unique due to its combination of anilino, phosphoryl, and benzoyl chloride groups, which confer distinct reactivity and versatility. This makes it valuable in various applications where specific chemical properties are required.
Propriétés
Numéro CAS |
135936-62-8 |
|---|---|
Formule moléculaire |
C20H16Cl2N3O3P |
Poids moléculaire |
448.2 g/mol |
Nom IUPAC |
4-[[anilino-(4-carbonochloridoylanilino)phosphoryl]amino]benzoyl chloride |
InChI |
InChI=1S/C20H16Cl2N3O3P/c21-19(26)14-6-10-17(11-7-14)24-29(28,23-16-4-2-1-3-5-16)25-18-12-8-15(9-13-18)20(22)27/h1-13H,(H3,23,24,25,28) |
Clé InChI |
WBEOWAOVYWCQTM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NP(=O)(NC2=CC=C(C=C2)C(=O)Cl)NC3=CC=C(C=C3)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


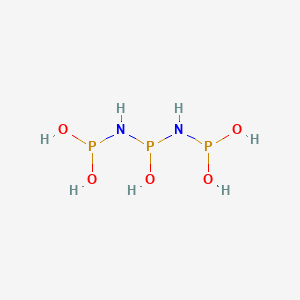
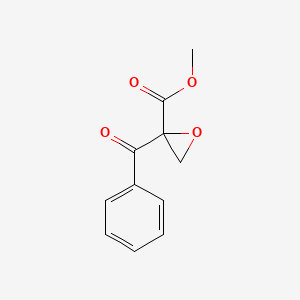
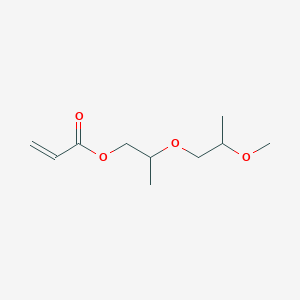
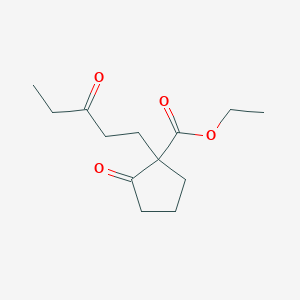
![[2-(7-Oxabicyclo[4.1.0]heptan-3-yl)ethyl]silanetriol](/img/structure/B14269931.png)
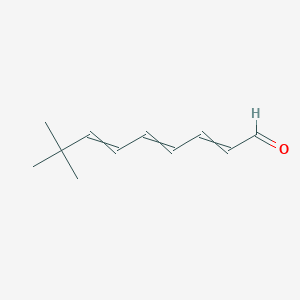
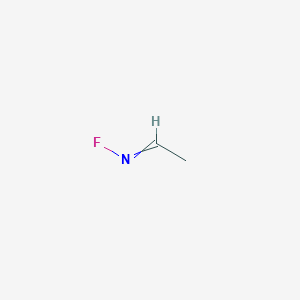
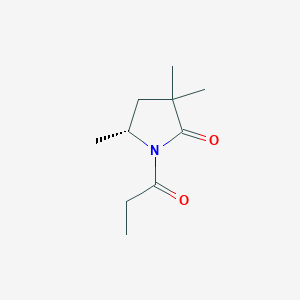
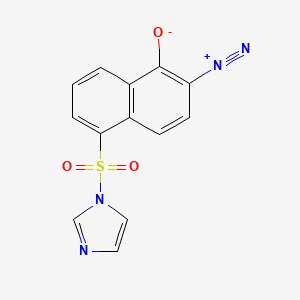

![2-[(Undecyloxy)methyl]-1,4,7,10,13,16-hexaoxacyclooctadecane](/img/structure/B14269990.png)
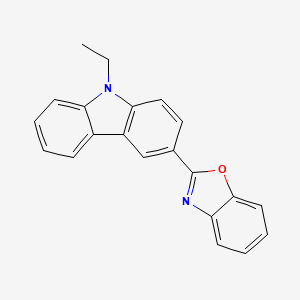
![2,5-bis[5-(5-ethylthiophen-2-yl)thiophen-2-yl]thiophene](/img/structure/B14270006.png)
